Trigonothyrin D
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Overview
Description
Trigonothyrin D is a highly functionalized daphnane diterpenoid isolated from the stems of Trigonostemon thyrsoideum . This compound belongs to the Euphorbiaceae family, which is known for its diverse range of bioactive diterpenoids . This compound has garnered significant interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trigonothyrin D involves complex organic reactions. The primary synthetic route includes the isolation of daphnane diterpenoids from the petroleum ether fraction of Trigonostemon thyrsoideus . The reaction conditions typically involve the use of spectroscopic methods such as 1H NMR, 13C NMR, and MS techniques to elucidate the structure of the compound .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources .
Chemical Reactions Analysis
Types of Reactions: Trigonothyrin D undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities
Scientific Research Applications
. In chemistry, it is studied for its unique structure and reactivity. In biology and medicine, Trigonothyrin D is investigated for its potential anti-cancer, anti-inflammatory, and neuroprotective properties . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .
Mechanism of Action
The mechanism of action of Trigonothyrin D involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by modulating various signaling pathways and inhibiting key enzymes involved in disease processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant potential for therapeutic applications .
Comparison with Similar Compounds
Trigonothyrin D is unique among daphnane diterpenoids due to its highly functionalized structure . Similar compounds include Trigothysoid D, Trigothysoid E, and Trigothysoid F, which are also isolated from Trigonostemon thyrsoideus . These compounds share structural similarities but differ in their specific functional groups and biological activities . This compound stands out for its potential therapeutic applications and unique chemical properties .
Properties
Molecular Formula |
C37H46O14 |
---|---|
Molecular Weight |
714.8 g/mol |
IUPAC Name |
[(1R,2S,3S,5S,6R,7R,8S,9S,10R,11S,12S,13R,15R)-2,8,10,12,15-pentaacetyloxy-6-hydroxy-3,7,13-trimethyl-9-prop-1-en-2-yl-14-oxatetracyclo[11.1.1.01,5.06,11]pentadecan-9-yl] benzoate |
InChI |
InChI=1S/C37H46O14/c1-17(2)36(50-32(43)25-14-12-11-13-15-25)29(46-21(6)39)19(4)35(44)26-16-18(3)28(45-20(5)38)37(26)33(49-24(9)42)34(10,51-37)30(47-22(7)40)27(35)31(36)48-23(8)41/h11-15,18-19,26-31,33,44H,1,16H2,2-10H3/t18-,19+,26-,27-,28-,29-,30-,31+,33+,34+,35-,36-,37+/m0/s1 |
InChI Key |
LBHUCMJWTBGOHY-WWWIWWQGSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@]3([C@@H]([C@@H]([C@]([C@@H]([C@@H]3[C@@H]([C@@]4([C@H]([C@@]2([C@H]1OC(=O)C)O4)OC(=O)C)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C5=CC=CC=C5)OC(=O)C)C)O |
Canonical SMILES |
CC1CC2C3(C(C(C(C(C3C(C4(C(C2(C1OC(=O)C)O4)OC(=O)C)C)OC(=O)C)OC(=O)C)(C(=C)C)OC(=O)C5=CC=CC=C5)OC(=O)C)C)O |
Origin of Product |
United States |
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